molecular formula C12H11BrO2 B5723342 [5-(2-Bromo-4-methylphenyl)furan-2-yl]methanol

[5-(2-Bromo-4-methylphenyl)furan-2-yl]methanol

Cat. No.: B5723342
M. Wt: 267.12 g/mol
InChI Key: PORGFPVLUYTRHD-UHFFFAOYSA-N
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Description

[5-(2-Bromo-4-methylphenyl)furan-2-yl]methanol is an organic compound with the molecular formula C12H11BrO2 It is a derivative of furan, a heterocyclic organic compound, and contains a brominated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Bromo-4-methylphenyl)furan-2-yl]methanol typically involves the bromination of 4-methylphenylfuran followed by a reduction step to introduce the methanol group. One common method involves the following steps:

    Bromination: 4-methylphenylfuran is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position of the phenyl ring.

    Reduction: The brominated intermediate is then reduced using a reducing agent such as sodium borohydride to convert the aldehyde group to a methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Bromo-4-methylphenyl)furan-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of [5-(2-Bromo-4-methylphenyl)furan-2-yl]aldehyde or [5-(2-Bromo-4-methylphenyl)furan-2-yl]carboxylic acid.

    Reduction: Formation of [5-(4-Methylphenyl)furan-2-yl]methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[5-(2-Bromo-4-methylphenyl)furan-2-yl]methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [5-(2-Bromo-4-methylphenyl)furan-2-yl]methanol involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    [5-(2-Chloro-4-methylphenyl)furan-2-yl]methanol: Similar structure but with a chlorine atom instead of bromine.

    [5-(2-Fluoro-4-methylphenyl)furan-2-yl]methanol: Similar structure but with a fluorine atom instead of bromine.

    [5-(2-Iodo-4-methylphenyl)furan-2-yl]methanol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

[5-(2-Bromo-4-methylphenyl)furan-2-yl]methanol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can affect the compound’s interactions with biological targets and its overall chemical behavior.

Properties

IUPAC Name

[5-(2-bromo-4-methylphenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c1-8-2-4-10(11(13)6-8)12-5-3-9(7-14)15-12/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORGFPVLUYTRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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